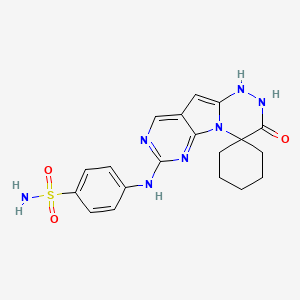

INX-315

Description

Properties

CAS No. |

2745060-92-6 |

|---|---|

Molecular Formula |

C19H21N7O3S |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

4-[(12-oxospiro[1,3,5,10,11-pentazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-4-yl)amino]benzenesulfonamide |

InChI |

InChI=1S/C19H21N7O3S/c20-30(28,29)14-6-4-13(5-7-14)22-18-21-11-12-10-15-24-25-17(27)19(8-2-1-3-9-19)26(15)16(12)23-18/h4-7,10-11,24H,1-3,8-9H2,(H,25,27)(H2,20,28,29)(H,21,22,23) |

InChI Key |

KGJVKYSVVOQPDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C(=O)NNC3=CC4=CN=C(N=C4N23)NC5=CC=C(C=C5)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

INX-315 mechanism of action

An in-depth analysis of the available data reveals that INX-315 is a potent and selective inhibitor of Cathepsin B (CTSB), a cysteine protease implicated in cancer progression and immunosuppression. This technical guide elucidates the core mechanism of action of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its biological activity.

Core Mechanism of Action

This compound exerts its anti-tumor effects by specifically targeting Cathepsin B, thereby inhibiting the activation of pro-matrix metalloproteinase 9 (pro-MMP9) to its active form, MMP9. This inhibition leads to a reduction in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. Furthermore, by blocking CTSB activity, this compound helps to overcome resistance to immunotherapy. It achieves this by potentially modulating the tumor microenvironment and enhancing the efficacy of immune checkpoint inhibitors such as anti-PD-1 therapy. Preclinical studies have demonstrated that this compound exhibits a synergistic anti-tumor effect when used in combination with anti-PD-1 antibodies.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (CTSB) | 0.46 nM | Recombinant Human CTSB | |

| Selectivity (vs. CTSL) | >10,000-fold | Recombinant Human CTSB/CTSL | |

| Tumor Growth Inhibition (TGI) - Monotherapy | 45.1% | CT26 Syngeneic Mouse Model | |

| Tumor Growth Inhibition (TGI) - Combination with anti-PD-1 | 76.5% | CT26 Syngeneic Mouse Model |

Experimental Protocols

Enzyme Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound against Cathepsin B, a fluorogenic substrate-based assay was employed. Recombinant human Cathepsin B was incubated with varying concentrations of this compound. The reaction was initiated by the addition of a fluorogenic substrate, and the fluorescence intensity was measured over time using a microplate reader. The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Syngeneic Mouse Model for Efficacy Studies

The in vivo anti-tumor efficacy of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody, was evaluated in a CT26 syngeneic mouse model. BALB/c mice were subcutaneously inoculated with CT26 colon carcinoma cells. Once the tumors reached a palpable size, the mice were randomized into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and the anti-PD-1 antibody. Tumor volumes were measured regularly throughout the study to determine tumor growth inhibition.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting tumor progression.

Experimental Workflow for In Vivo Efficacy Study

INX-315: A Targeted Approach for CCNE1-Amplified Cancers

A Preclinical Data Compendium for Researchers and Drug Development Professionals

Introduction

Amplification of the CCNE1 gene, which encodes the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorigenesis and is associated with poor prognosis in various solid tumors, including ovarian, gastric, and breast cancers.[1][2][3] The overexpression of Cyclin E1 leads to the aberrant activation of Cyclin-Dependent Kinase 2 (CDK2), a key kinase that promotes the transition from the G1 to the S phase of the cell cycle, leading to uncontrolled cellular proliferation.[1][4] INX-315 is a potent and selective inhibitor of CDK2, developed to specifically target this dependency in CCNE1-amplified cancers.[5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its activity in CCNE1-amplified cancer models.

Mechanism of Action: Restoring Cell Cycle Control

This compound is an orally bioavailable small molecule that selectively binds to and inhibits the kinase activity of CDK2.[6][7] In cancers with CCNE1 amplification, the overabundance of Cyclin E1 forms a hyperactive complex with CDK2. This complex phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), leading to its inactivation.[1][4] The phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[5][9]

By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1][4][5] This maintains the sequestration of E2F, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[1][4][5] Preclinical studies have shown that this cell cycle arrest can lead to a senescence-like state and ultimately inhibit tumor growth in CCNE1-amplified cancer models.[5][9][10]

Caption: Signaling pathway of this compound in CCNE1-amplified cancer.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent and selective anti-proliferative activity in a panel of CCNE1-amplified cancer cell lines. In contrast, cell lines without CCNE1 amplification were significantly less sensitive to the drug.

| Cell Line | Cancer Type | CCNE1 Amplification | This compound IC50 (nM) | Palbociclib IC50 (nM) |

| OVCAR3 | Ovarian | Yes | 10 - 64 | >10,000 |

| KURAMOCHI | Ovarian | Yes | 10 - 64 | >10,000 |

| COV362 | Ovarian | Yes | 10 - 64 | >10,000 |

| OAW42 | Ovarian | Yes | 10 - 64 | >10,000 |

| FUOV1 | Ovarian | Yes | 10 - 64 | >10,000 |

| SKOV3 | Ovarian | No | 159 - 3560 | Not specified |

| A2780 | Ovarian | No | 159 - 3560 | Not specified |

| PEO1 | Ovarian | No | 159 - 3560 | Not specified |

| OVCAR8 | Ovarian | No | 159 - 3560 | Not specified |

| IGROV1 | Ovarian | No | 159 - 3560 | Not specified |

| MKN1 | Gastric | Yes | <100 | >10,000 |

Data compiled from multiple preclinical studies.[4][5]

The mean IC50 for this compound in CCNE1-amplified ovarian cancer cell lines was 36 nM, while the mean IC50 in non-amplified lines was 1,435 nM, highlighting the selectivity of the compound.[5]

In Vivo Tumor Growth Inhibition

The anti-tumor activity of this compound has been evaluated in various xenograft models of CCNE1-amplified cancers.

| Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Effect |

| OVCAR3 CDX | Ovarian | This compound | 100 mg/kg BID | Tumor stasis |

| OVCAR3 CDX | Ovarian | This compound | 200 mg/kg QD | 89% TGI |

| GA0103 PDX | Gastric | This compound | 100 mg/kg BID | Tumor stasis |

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Data from a preclinical poster presentation.[4]

In these studies, this compound was well-tolerated, with no significant body weight loss observed in the treated mice.[4]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a 10-point dose-response curve of this compound or a control compound (e.g., palbociclib).

-

After a 6-day incubation period, cell viability was assessed using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega).

-

Luminescence was measured using a plate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]

Cell Cycle Analysis

Objective: To evaluate the effect of this compound on cell cycle distribution.

Methodology:

-

CCNE1-amplified ovarian cancer cells were treated with varying concentrations of this compound for 24 hours.

-

Cell cycle distribution was assessed using 5-ethynyl-2´-deoxyuridine (EdU) incorporation and DNA content labeling.

-

Cells were analyzed by flow cytometry.

-

The percentage of cells in G1, S, and G2/M phases of the cell cycle was quantified.[4]

Treatment with this compound resulted in a dose-dependent increase in the proportion of cells in the G1 phase, consistent with its mechanism of action.[4]

Western Blot Analysis for Rb Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of the Retinoblastoma protein (Rb).

Methodology:

-

CCNE1-amplified cancer cells were treated with this compound at various concentrations (e.g., 30 to 100 nM) for 24 hours.

-

Whole-cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb at multiple sites.

-

Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.[4]

This compound treatment led to a significant decrease in the phosphorylation of Rb at multiple sites, confirming its inhibitory effect on CDK2 activity.[4]

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for cancers harboring CCNE1 amplification. The compound demonstrates potent and selective inhibition of CDK2, leading to cell cycle arrest and tumor growth inhibition in relevant preclinical models. The well-defined mechanism of action, coupled with promising in vivo efficacy and tolerability, provides a solid foundation for the ongoing clinical evaluation of this compound in patients with CCNE1-amplified solid tumors.[11][12][13]

References

- 1. Abstract 5994: this compound, a potent and selective CDK2 inhibitor, demonstrates robust antitumor activity in CCNE1-amplified cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. mdpi.com [mdpi.com]

- 4. incyclixbio.com [incyclixbio.com]

- 5. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Facebook [cancer.gov]

- 8. petermac.org [petermac.org]

- 9. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. incyclixbio.com [incyclixbio.com]

- 12. oncnursingnews.com [oncnursingnews.com]

- 13. onclive.com [onclive.com]

INX-315: A Technical Guide to Overcoming CDK4/6 Inhibitor Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. A key mechanism of this resistance is the aberrant activation of the Cyclin E-CDK2 signaling axis, which provides a bypass pathway for cell cycle progression. INX-315, a potent and selective oral inhibitor of CDK2, has demonstrated significant promise in preclinical and early clinical studies to overcome this resistance. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction: The Challenge of CDK4/6 Inhibitor Resistance

CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of HR+/HER2- breast cancer.[1] These agents function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and inducing G1 cell cycle arrest.[2] However, a substantial number of patients eventually develop resistance to these therapies.

One of the primary mechanisms of acquired resistance involves the upregulation of Cyclin E1 (CCNE1), which complexes with CDK2 to phosphorylate Rb independently of CDK4/6, thus reactivating the cell cycle.[3][4] This makes CDK2 a compelling therapeutic target to overcome CDK4/6 inhibitor resistance.

This compound: A Potent and Selective CDK2 Inhibitor

This compound is an orally bioavailable small molecule designed to selectively inhibit CDK2.[5] Its chemical structure is 4-((3'-oxo-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-pyrimido[5',4':4,5]pyrrolo[2,1-c][1][6]triazin]-7'-yl)amino)benzenesulfonamide.[7]

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of CDK2, leading to a G1 phase cell cycle arrest and the induction of apoptosis in tumor cells.[5][6] By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, even in the presence of high Cyclin E levels, thereby restoring cell cycle control.[8][9] Preclinical studies have shown that this compound treatment leads to hypophosphorylation of Rb and a subsequent senescence-like state in cancer cells.[8][9]

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK2/Cyclin E1 | Reference |

| CDK2/Cyclin E1 | Biochemical | 0.6 | - | [10][11] |

| CDK2/Cyclin A2 | Biochemical | 2.5 | 4.2x | [12] |

| CDK1/Cyclin B | Biochemical | 30 | 50x | [13] |

| CDK4/Cyclin D1 | Biochemical | 133 | 221.7x | |

| CDK6/Cyclin D3 | Biochemical | 338 | 563.3x | |

| CDK9/Cyclin T1 | Biochemical | 73 | 121.7x | |

| CDK2/Cyclin E1 | NanoBRET | 2.3 | - | [6] |

| CDK1 | NanoBRET | 374 | 162.6x | |

| CDK9 | NanoBRET | 2950 | 1282.6x |

Table 2: Anti-proliferative Activity of this compound in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines

| Cell Line | Resistance Profile | Treatment | IC50 (nM) | Reference |

| MCF-7 (Parental) | - | Palbociclib | ~130 | [14] |

| MCF-7 (Palbociclib-Resistant) | Palbociclib | Palbociclib | >10,000 | [15] |

| MCF-7 (Palbociclib-Resistant) | Palbociclib | This compound | 113 | [15] |

| T47D (Abemaciclib/Fulvestrant-Resistant) | Abemaciclib + Fulvestrant | This compound | Low nM | [15] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Tumor Type | Treatment | Outcome | Reference |

| OVCAR3 Ovarian CDX | CCNE1-amplified | This compound (100mg/kg BID) | Tumor Stasis | [15] |

| OV5398 Ovarian PDX | CCNE1-amplified | This compound | Tumor Regression | [15] |

| GA0103 Gastric PDX | CCNE1-amplified | This compound (100mg/kg BID) | Tumor Stasis | [15] |

| GA0114 Gastric PDX | CCNE1-amplified | This compound (100mg/kg BID) | 95% Tumor Growth Inhibition (TGI) | [15] |

Clinical Development of this compound

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with advanced solid tumors, including those with CDK4/6 inhibitor-resistant HR+/HER2- breast cancer and CCNE1-amplified tumors.[16][17][18]

Table 4: Interim Results from the this compound-01 Phase 1/2 Trial (Part A)

| Patient Population | Number of Patients | Treatment | Objective Response Rate (ORR) | Stable Disease (SD) | Reference |

| All evaluable patients | 30 | This compound monotherapy | 10% | 63% | |

| ER+/HER2- Breast Cancer | 10 | This compound monotherapy | 10% | 50% | |

| CCNE1-amplified High-Grade Serous Ovarian Cancer | 10 | This compound monotherapy | 20% | 80% |

This compound monotherapy was reported to be safe and well-tolerated in heavily pretreated patients.[19] The FDA has granted Fast Track designation to this compound for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[20]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Overcoming CDK4/6 Inhibitor Resistance

The following diagram illustrates the core signaling pathway involved in CDK4/6 inhibitor resistance and the mechanism by which this compound restores cell cycle control.

Caption: Overcoming CDK4/6i resistance with this compound.

Experimental Workflow: Generation of Resistant Cell Lines

The following diagram outlines a typical workflow for generating CDK4/6 inhibitor-resistant cell lines for in vitro studies.

Caption: Workflow for generating CDK4/6i resistant cell lines.

Detailed Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is used to detect senescent cells, a phenotype induced by this compound.

Materials:

-

Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

-

Wash Buffer: Phosphate-Buffered Saline (PBS).

-

Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

-

Wash cells twice with PBS.

-

Fix cells for 3-5 minutes at room temperature with the Fixative Solution.

-

Wash cells three times with PBS.

-

Add Staining Solution to cover the cells.

-

Incubate at 37°C (without CO2) for 12-16 hours, protected from light.

-

Observe cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of this compound to CDK2 in living cells.

Materials:

-

HEK293 cells.

-

CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector.

-

Opti-MEM™ I Reduced Serum Medium.

-

NanoBRET™ Tracer K-10.

-

NanoBRET™ Nano-Glo® Substrate.

-

Extracellular NanoLuc® Inhibitor.

Procedure:

-

Transfect HEK293 cells with the CDK2-NanoLuc® and Cyclin E1 vectors.

-

Seed the transfected cells into 96-well plates.

-

Pre-treat the cells with the NanoBRET™ Tracer K-10.

-

Add serial dilutions of this compound to the wells and incubate for 1 hour.

-

Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Measure the BRET signal using a plate reader with appropriate filters (e.g., 450 nm and 610 nm).

-

Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry (EdU Incorporation)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

5-ethynyl-2´-deoxyuridine (EdU).

-

Click-iT™ EdU Flow Cytometry Assay Kit (or similar).

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., saponin-based).

-

DNA stain (e.g., Propidium Iodide or DAPI).

Procedure:

-

Treat cells with this compound for the desired duration.

-

Pulse the cells with 10 µM EdU for 1-2 hours.

-

Harvest and wash the cells.

-

Fix and permeabilize the cells according to the kit manufacturer's protocol.

-

Perform the "click" reaction to conjugate a fluorescent azide to the incorporated EdU.

-

Stain the cellular DNA with a suitable dye.

-

Analyze the cell population using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Patient-Derived Xenograft (PDX) Model Studies

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.

Procedure:

-

Implantation: Surgically implant fresh patient tumor tissue subcutaneously into immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth: Monitor mice for tumor growth. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer this compound (e.g., by oral gavage) and vehicle control according to the predetermined dosing schedule and duration.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for pharmacodynamic markers like pRb).

Conclusion

This compound is a promising therapeutic agent with a clear mechanism of action for overcoming a prevalent form of resistance to CDK4/6 inhibitors. Its high selectivity for CDK2 and potent anti-proliferative activity in resistant models, supported by early clinical data, highlight its potential to address a significant unmet need in the treatment of HR+/HER2- breast cancer and other CCNE1-amplified malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other CDK2 inhibitors.

References

- 1. buckinstitute.org [buckinstitute.org]

- 2. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 4. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]

- 7. medkoo.com [medkoo.com]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

- 12. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. incyclixbio.com [incyclixbio.com]

- 14. g1therapeutics.com [g1therapeutics.com]

- 15. incyclixbio.com [incyclixbio.com]

- 16. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 17. Clinical Trial Details | GCI [qa.georgiacancerinfo.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. researchgate.net [researchgate.net]

- 20. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

INX-315: A Technical Guide to its Role in Cell Cycle Arrest and Senescence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Preclinical studies have demonstrated its efficacy in inducing cell cycle arrest and a senescence-like state in solid tumors, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors (CDK4/6i).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data, positioning it as a promising therapeutic agent in oncology.

Core Mechanism of Action: Inducing G1 Cell Cycle Arrest

This compound exerts its anti-proliferative effects by selectively targeting and inhibiting the kinase activity of the CDK2/Cyclin E complex.[3] This complex is crucial for the G1 to S phase transition in the cell cycle. Inhibition of CDK2 by this compound leads to the hypophosphorylation of the Retinoblastoma protein (Rb).[1][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This blockade results in a robust G1 cell cycle arrest.[3]

Signaling Pathway

Caption: this compound inhibits the CDK2/Cyclin E complex, leading to Rb hypophosphorylation and G1 cell cycle arrest.

Induction of Cellular Senescence

Beyond cell cycle arrest, prolonged treatment with this compound can induce a state of therapy-induced senescence (TIS).[1][2] Senescent cells are characterized by irreversible growth arrest, distinct morphological changes, and the expression of specific biomarkers. The induction of senescence by this compound contributes to durable tumor growth control.[1]

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Biochemical IC50 (nM) | Intracellular NanoBRET IC50 (nM) |

| CDK2/Cyclin E | 0.6 | 2.3 |

| CDK2/Cyclin A | 2.4 | 71.3 |

| CDK1/Cyclin B | 30 | 374 |

| CDK4/Cyclin D1 | 133 | Not Determined |

| CDK6/Cyclin D3 | 338 | Not Determined |

| CDK9/Cyclin T | 73 | 2950 |

Data sourced from Dietrich et al., Cancer Discovery, 2024 and Incyclix Bio.[3][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | CCNE1 Status | This compound IC50 (nM) |

| OVCAR-3 | Ovarian | Amplified | 10 - 100 |

| MKN1 | Gastric | Amplified | 10 - 100 |

| MCF7 (Palbociclib-resistant) | Breast | Not Amplified | 113 |

Data represents a summary from preclinical studies.[3]

Table 3: Effect of this compound on Cell Cycle Distribution and Senescence

| Cell Line | Treatment | % Cells in G1 Phase | % SA-β-gal Positive Cells |

| OVCAR-3 | Control | ~45% | <10% |

| OVCAR-3 | This compound (100 nM, 24h) | >70% | Not Assessed |

| OVCAR-3 | This compound (300 nM, 7 days) | Not Assessed | >60% |

| MKN1 | Control | ~50% | <10% |

| MKN1 | This compound (100 nM, 24h) | >75% | Not Assessed |

| MKN1 | This compound (300 nM, 7 days) | Not Assessed | >50% |

Approximate values interpreted from graphical data presented in Dietrich et al., Cancer Discovery, 2024.[5][6]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (BrdU and Propidium Iodide Staining)

This protocol is for the analysis of cell cycle distribution by measuring DNA content (Propidium Iodide) and DNA synthesis (BrdU incorporation).

Caption: Workflow for cell cycle analysis using BrdU and Propidium Iodide staining.

-

Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound for the indicated time.

-

BrdU Labeling: One hour prior to harvesting, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium to a final concentration of 10 µM.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.

-

Denaturation: Centrifuge the fixed cells, discard the ethanol, and resuspend in 2N HCl with 0.5% Triton X-100. Incubate for 30 minutes at room temperature.

-

Neutralization: Add 0.1 M sodium borate (pH 8.5) to neutralize the acid.

-

Antibody Staining: Wash the cells with PBS containing 1% BSA and 0.5% Tween 20. Incubate with an anti-BrdU antibody (e.g., BD Biosciences, Cat# 555627) for 1 hour at room temperature.

-

Secondary Antibody and PI Staining: Wash the cells and, if necessary, incubate with a fluorescently labeled secondary antibody. Resuspend the final cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the samples on a flow cytometer.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the activity of β-galactosidase at pH 6.0, a common biomarker for senescent cells.

Caption: Workflow for Senescence-Associated β-Galactosidase (SA-β-gal) staining.

-

Cell Culture: Plate cells in multi-well plates and treat with this compound for the desired duration (e.g., 7 days).

-

Washing and Fixation: Wash the cells twice with PBS. Fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Staining: Wash the cells twice with PBS. Prepare the SA-β-gal staining solution containing: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2. Add the staining solution to the cells.

-

Incubation: Incubate the cells at 37°C without CO2 for 12-16 hours, protected from light.

-

Imaging and Quantification: Wash the cells with PBS. Acquire images using a bright-field microscope. Quantify the percentage of blue-stained (senescent) cells.

Western Blotting for Phosphorylated and Total Rb

This protocol details the detection of total Rb and its phosphorylated forms to assess the direct impact of this compound on its target pathway.

Caption: Workflow for Western Blot analysis of total and phosphorylated Rb.

-

Lysate Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies from Dietrich et al. (2024) include:

-

Total Rb (BD, 554136 or Cell Signaling Technology, 9309S)

-

Phospho-Rb (Ser807/811; Cell Signaling Technology, 8516)[4]

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a highly selective and potent CDK2 inhibitor that effectively induces G1 cell cycle arrest and cellular senescence in preclinical cancer models. Its mechanism of action, centered on the inhibition of the CDK2/Cyclin E/Rb pathway, provides a strong rationale for its clinical development in cancers characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on cell cycle-targeted cancer therapies.

References

- 1. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. incyclixbio.com [incyclixbio.com]

- 4. incyclixbio.com [incyclixbio.com]

- 5. Item - Figure 3 from this compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 6. Item - Figure 2 from this compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]

Technical Whitepaper: The Effect of CDK4/6 Inhibition on Retinoblastoma Protein Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "INX-315" is not referenced in publicly available scientific literature. This document uses Palbociclib (Ibrance), a well-characterized, FDA-approved selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), as a representative agent to describe the mechanism and effects of this drug class on the phosphorylation of the Retinoblastoma protein (Rb). The principles, pathways, and experimental methodologies described are directly applicable to the study of any potent and selective CDK4/6 inhibitor.

Executive Summary

The Retinoblastoma protein (Rb) is a critical tumor suppressor that functions as a primary gatekeeper of the cell cycle. Its activity is tightly regulated by phosphorylation, primarily mediated by the Cyclin D-CDK4/6 complex. In many cancers, this pathway is dysregulated, leading to hyper-phosphorylation of Rb, its subsequent inactivation, and uncontrolled cell proliferation. Selective CDK4/6 inhibitors, such as Palbociclib, represent a pivotal class of targeted therapies designed to restore cell cycle control.

This technical guide details the molecular mechanism by which CDK4/6 inhibitors prevent Rb phosphorylation, leading to G1 cell cycle arrest. It provides quantitative data from preclinical studies, detailed protocols for key experimental assays used to measure this effect, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of Rb Phosphorylation

The transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Rb protein. The mechanism of action for CDK4/6 inhibitors converges on this single point of control.

-

Activation of CDK4/6: In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form active complexes with their kinase partners, CDK4 and CDK6.

-

Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates Rb on multiple serine and threonine residues.[1] This event, known as hyper-phosphorylation, alters the conformation of Rb.

-

E2F Release and S-Phase Entry: Hyper-phosphorylated Rb (pRb) releases its bound transcription factor, E2F.[1] Free E2F then activates the transcription of genes essential for DNA replication and progression into the S phase.[2]

-

Inhibition by Palbociclib: Palbociclib is a small molecule that selectively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[2]

-

Restoration of Rb Function: By blocking CDK4/6, Palbociclib prevents the phosphorylation of Rb.[3][4] Rb remains in its active, hypophosphorylated state, tightly bound to E2F. This complex actively represses the transcription of S-phase genes, thereby inducing a cell cycle arrest in the G1 phase.[2][4][5]

Signaling Pathway Diagram

Quantitative Data on Rb Phosphorylation Inhibition

The efficacy of Palbociclib is measured by its ability to inhibit CDK4/6 kinase activity, reduce Rb phosphorylation, and arrest cell cycle progression. The following tables summarize key quantitative data from representative studies.

| Parameter | Value | Cell Line/Context | Reference |

| IC₅₀ (CDK4) | 9-15 nmol/L | In vitro kinase assay | [2] |

| IC₅₀ (CDK6) | 9-15 nmol/L | In vitro kinase assay | [2] |

| pRb Inhibition | 5.9% of cells maintain high pRb | T47D Breast Cancer Cells (100 nM Palbociclib) | [6] |

| pRb Inhibition | Concentration-dependent decrease | MDA-MB-231 & T47D Breast Cancer Cells | [7] |

| Clinical pRb Reduction | P < 0.001 vs. control | Early Breast Cancer Patients (POP Trial) | [8] |

| Correlation Analysis | Spearman Rank (r) | P-value | Context | Reference |

| Change in Ki67 vs. Change in pRb | 0.41 | < 0.0001 | Palbociclib-treated patients (POP Trial) | [8] |

Key Experimental Protocols

Assessing the effect of a CDK4/6 inhibitor on Rb phosphorylation requires precise and validated methodologies. The two primary assays are Western Blotting to directly measure protein phosphorylation and Flow Cytometry to assess the downstream effect on cell cycle distribution.

Protocol: Western Blot Analysis of Phosphorylated Rb (pRb)

This protocol is designed to quantify the ratio of phosphorylated Rb to total Rb in cell lysates following treatment with a CDK4/6 inhibitor.

1. Cell Lysis and Protein Extraction:

-

Culture cells to ~80% confluency and treat with desired concentrations of the CDK4/6 inhibitor (e.g., Palbociclib) for a specified time (e.g., 24 hours).

-

Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][10] Phosphatase inhibitors are critical to preserve the phosphorylation state of Rb.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 30-50 µg of protein extract per lane by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer proteins from the gel to a PVDF membrane.

3. Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent, as its phosphoprotein (casein) content can cause high background noise.[9][11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780) diluted in 5% BSA/TBST.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST.

-

Washing: Repeat the washing step.

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Rb and/or a loading control like β-actin. The ratio of pRb to total Rb should be calculated.[9]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol measures the distribution of cells in different phases of the cell cycle, with an expected G1-phase accumulation following CDK4/6 inhibitor treatment.[5]

1. Cell Preparation and Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the CDK4/6 inhibitor or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

2. Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ~500 µL of ice-cold PBS and adding ~4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping.[12][13]

-

Incubate at -20°C for at least 2 hours (or overnight) for complete fixation.

3. DNA Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) in PBS.[13] RNase A is essential to prevent staining of double-stranded RNA.

-

Incubate in the dark at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo) to generate a histogram of DNA content (fluorescence intensity).

-

Gate the cell populations to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[14]

Experimental Workflow Visualizations

Western Blot Workflow

Flow Cytometry Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Phase-2 Trial of palbociclib in adult patients with recurrent RB1-positive Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.lih.lu [researchportal.lih.lu]

- 6. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of Rb phosphorylation and antiproliferative response to palbociclib: the preoperative-palbociclib (POP) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. researchgate.net [researchgate.net]

INX-315: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of INX-315, a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information is curated for professionals in the field of oncology and drug development, with a focus on data-driven insights and detailed experimental context.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that selectively targets CDK2, a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of proliferation in several cancers, particularly those with amplification of the CCNE1 gene and those that have developed resistance to CDK4/6 inhibitors.[2][3][4] Developed by Incyclix Bio, this compound has emerged as a promising therapeutic agent designed to address these specific oncogenic dependencies.[3]

Discovery and Preclinical Development Timeline

The development of a selective CDK2 inhibitor has been a long-standing challenge in oncology due to the high homology among CDK family members.[2][5] The discovery of this compound marked a significant step forward in achieving this selectivity.

-

Preclinical Research & Discovery (Pre-2023): Initial research and development efforts by Incyclix Bio focused on creating a potent and selective CDK2 inhibitor. This period involved the chemical synthesis and screening of compounds to identify a lead candidate with desirable pharmacological properties.

-

First Major Publication (December 2023): A pivotal study, published in Cancer Discovery, detailed the first preclinical evidence of this compound's efficacy.[3] This research, a collaboration between Incyclix Bio and the Peter MacCallum Cancer Centre, demonstrated the drug's potent and selective inhibition of CDK2.[2][3] The study highlighted its effectiveness in controlling tumor growth in preclinical models of cancers with CCNE1 amplification and in breast cancers resistant to CDK4/6 inhibitors.[2][3][4]

-

Initiation of Phase 1/2 Clinical Trial (NCT05735080): Following the promising preclinical results, a first-in-human Phase 1/2 clinical trial, designated this compound-01, was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[3][6]

-

Interim Clinical Data Release (December 2024): Incyclix Bio announced interim data from the dose escalation portion of the this compound-01 trial at the 2024 San Antonio Breast Cancer Symposium.[7][8] The results indicated that this compound monotherapy was safe, well-tolerated, and showed antitumor activity in heavily pretreated patients.[7][8]

-

FDA Fast Track Designation (April/May 2025): The U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[6][9][10] This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.[9]

Mechanism of Action

This compound functions as a selective inhibitor of CDK2. By binding to and inhibiting the activity of CDK2, it disrupts the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death) or therapy-induced senescence.[1][2][4]

The primary molecular consequences of this compound activity include:

-

Promotion of Retinoblastoma Protein (Rb) Hypophosphorylation: this compound treatment leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2.[2][4][5] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition.

-

Induction of Cell Cycle Arrest: By blocking the G1/S transition, this compound causes cancer cells to arrest in the G1 phase of the cell cycle.[11]

-

Induction of Senescence: In preclinical models, CDK2 inhibition by this compound has been shown to induce a state of cellular senescence in tumor cells, contributing to durable tumor growth control.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Efficacy of this compound

| Assay Type | Metric | Value | Cell Lines/Conditions |

| Intracellular NanoBRET | IC50 | 2.3 nM | Not specified |

| Kinase Selectivity | Fold Selectivity | >50-fold | CDK2 vs. CDK1 |

| Cell Proliferation (CTG Assay) | IC50 | Low nM range | CCNE1-amplified ovarian and gastric cancer cell lines |

| Cell Proliferation (CTG Assay) | IC50 | >10 µM to 113 nM | Palbociclib-resistant MCF7 cells (with palbociclib co-treatment) |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Dosage | Outcome |

| OVCAR3 Ovarian CDX | This compound | 100 mg/kg BID | Tumor stasis |

| OVCAR3 Ovarian CDX | This compound | 200 mg/kg QD | 89% Tumor Growth Inhibition (TGI) |

| GA0103 Gastric PDX | This compound | 100 mg/kg BID | Tumor stasis |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; QD: once daily; BID: twice daily.[12]

Table 3: Interim Phase 1/2 Clinical Trial (this compound-01) Monotherapy Results

| Patient Population | Number of Patients | Partial Response | Stable Disease |

| ER+/HER2- Breast Cancer | Not specified | 10% | 50% |

| CCNE1-amplified HGSOC/Fallopian Tube Cancer | Not specified | 20% | 80% |

HGSOC: High-grade serous ovarian cancer.[8]

Key Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Cell-Based Assays

-

Cell Proliferation Assay (CTG):

-

Cancer cell lines (e.g., CCNE1-amplified ovarian and gastric lines, palbociclib-resistant breast cancer lines) were seeded in 96-well plates.[12]

-

Cells were treated with a 10-point dose-response curve of this compound for 6 days.[12]

-

Cell viability was assessed using the CellTiter-Glo® (CTG) luminescent assay, which measures ATP levels as an indicator of metabolically active cells.

-

IC50 values were calculated from the resulting dose-response curves.

-

-

Cell Cycle Analysis:

-

Cells were treated with varying concentrations of this compound for 24 hours.[12]

-

Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide) and often with EdU to label cells in S-phase.[12]

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[12]

-

-

Western Blotting for Protein Phosphorylation:

-

Tumor lysates from xenograft models or cell lysates from in vitro cultures were prepared.[12]

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb (pRb) at various sites.[12]

-

Secondary antibodies conjugated to a detection enzyme were used, and the signal was visualized to assess the levels of protein phosphorylation.

-

In Vivo Xenograft Mouse Models

-

Model Establishment:

-

Drug Administration:

-

This compound was administered orally to the mice at specified doses and schedules (e.g., once or twice daily).[12]

-

A control group of mice received a vehicle solution.

-

-

Efficacy Evaluation:

-

Tumor volume and mouse body weight were measured regularly (e.g., twice per week) throughout the study.[12]

-

Tumor growth inhibition (TGI) was calculated at the end of the study to determine the antitumor activity of this compound.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in the cell cycle.

Experimental Workflow

Caption: A typical preclinical experimental workflow for this compound.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 3. petermac.org [petermac.org]

- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. incyclixbio.com [incyclixbio.com]

- 8. Incyclix Bio Reports Phase 1/2 Trial Data for this compound in Resistant ER+/HER2- Breast Cancer and CCNE1-Amplified Tumors [synapse.patsnap.com]

- 9. curetoday.com [curetoday.com]

- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 11. selleckchem.com [selleckchem.com]

- 12. incyclixbio.com [incyclixbio.com]

INX-315: A Targeted Approach for Platinum-Resistant Ovarian Cancer—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platinum-resistant ovarian cancer (PROC) represents a significant challenge in oncology, with limited effective treatment options and poor patient outcomes. A key driver of this resistance is the amplification of the CCNE1 gene, which encodes Cyclin E1. This amplification leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), promoting uncontrolled cell cycle progression and resistance to platinum-based therapies. INX-315 is a novel, potent, and selective small molecule inhibitor of CDK2 currently under investigation as a targeted therapy for CCNE1-amplified cancers, including PROC. This document provides an in-depth technical overview of the preclinical rationale, mechanism of action, and clinical development of this compound, tailored for an audience of research and drug development professionals.

Introduction: The Unmet Need in Platinum-Resistant Ovarian Cancer

Ovarian cancer is the most lethal gynecologic malignancy.[1] While the initial response to platinum-based chemotherapy can be high, a significant number of patients will develop platinum-resistant disease, defined as disease progression within six months of completing platinum-based therapy.[1] Prognosis for these patients is poor, highlighting an urgent need for novel therapeutic strategies.

Amplification of CCNE1 is a frequent genomic alteration in high-grade serous ovarian cancer (HGSOC), the most common type of ovarian cancer, and is strongly correlated with primary chemotherapy resistance and poor clinical outcomes.[1][2][3][4] Cyclin E1 forms a complex with CDK2, and its overexpression due to gene amplification leads to dysregulated CDK2 activity.[3][5] This aberrant activity drives the cell cycle from the G1 (growth) to S (DNA synthesis) phase, promoting relentless tumor cell proliferation.[6] Furthermore, CCNE1 amplification has been identified as a mechanism of resistance to other therapies, including CDK4/6 inhibitors.[3][5] this compound is being developed by Incyclix Bio to directly target this dependency on CDK2 in CCNE1-amplified tumors.[7][8]

Mechanism of Action: Selective Inhibition of the Cyclin E/CDK2 Pathway

This compound is an orally bioavailable small molecule designed for high potency and selectivity against CDK2.[4][8] The canonical pathway dysregulated in CCNE1-amplified ovarian cancer involves the hyperactivation of the Cyclin E1/CDK2 complex. This complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry and DNA replication, thereby committing the cell to division.

By selectively inhibiting CDK2, this compound prevents the phosphorylation of Rb.[1][6] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively sequestering it. The resulting suppression of E2F target genes leads to a halt in cell cycle progression at the G1/S checkpoint, inhibiting tumor cell proliferation.[1][6] Preclinical studies have shown that this G1 arrest can lead to a durable state of cellular senescence, a form of long-term cell cycle arrest.[9][10]

Signaling Pathway of this compound Action

References

- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. petermac.org [petermac.org]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. A Highly Anticipated Selective Therapeutic Agent against CDK2: this compound | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. incyclixbio.com [incyclixbio.com]

- 9. ch.promega.com [ch.promega.com]

- 10. incyclixbio.com [incyclixbio.com]

A Technical Guide to INX-315 and TAS-115 in Gastric and Uterine Cancer Models

Disclaimer: Initial research revealed a conflation of two distinct therapeutic agents, INX-315 and TAS-115. This guide will address each compound separately to provide clear and accurate information for researchers, scientists, and drug development professionals.

Part 1: this compound - A Selective CDK2 Inhibitor for CCNE1-Amplified Cancers

Introduction

This compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Its therapeutic potential lies in its ability to target cancers with amplification of the CCNE1 gene, which encodes for Cyclin E1, a key binding partner and activator of CDK2.[1][2] Aberrant CDK2 activity due to CCNE1 amplification is a known driver of uncontrolled cell proliferation in various solid tumors, including specific subtypes of gastric and uterine cancers.[1][2] Preclinical studies have demonstrated that this compound can induce cell cycle arrest and tumor growth inhibition in cancer models harboring this specific genetic alteration.[1][3]

Mechanism of Action: CDK2 Inhibition

The Cyclin E/CDK2 complex plays a critical role in the G1 to S phase transition of the cell cycle. In CCNE1-amplified cancers, the overexpression of Cyclin E1 leads to hyperactivation of CDK2. This drives cells uncontrollably from the G1 (growth) phase into the S (DNA synthesis) phase, leading to continuous proliferation.

This compound selectively binds to and inhibits the kinase activity of CDK2. This action prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry. Consequently, treatment with this compound leads to a G1 cell cycle arrest, inhibition of proliferation, and in some cases, a senescence-like state in cancer cells.[1][3]

Data Presentation

| Cell Line | Cancer Type | CCNE1 Status | This compound IC50 (nM) | Palbociclib IC50 (nM) | Reference |

| MKN1 | Gastric | Amplified | ~10-100 | >1000 | [2] |

| OVCAR3 | Ovarian | Amplified | ~10-100 | >1000 | [1] |

| Hs68 | Normal Fibroblast | Normal | 1430 | 26 | [1] |

IC50 values are approximated from published graphical data where precise numerical values were not provided.

| Model | Cancer Type | Dosing Schedule | Treatment Duration | Outcome | Reference |

| GA0103 (PDX) | Gastric | 100 mg/kg BID | 56 days | Tumor Stasis | [1] |

| GA0114 (PDX) | Gastric | 100 mg/kg BID | 35 days | 95% Tumor Growth Inhibition | [1] |

| OVCAR3 (CDX) | Ovarian | 100 mg/kg BID | 42 days | Tumor Stasis | [1] |

| OV5398 (PDX) | Ovarian | 100 mg/kg BID | 56 days | Tumor Regression | [1] |

PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; BID: Twice daily.

Experimental Protocols

-

Cell Seeding: Cancer cell lines (e.g., MKN1 gastric cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a 10-point dose curve of this compound or a control drug (e.g., palbociclib).

-

Incubation: Plates are incubated for 6 days to allow for multiple cell doublings.

-

Viability Assessment: Cell viability is measured using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader, and IC50 values are calculated using non-linear regression analysis.[2]

-

Cell Treatment: CCNE1-amplified cells (e.g., OVCAR3, MKN1) are treated with varying concentrations of this compound for 24 hours.[3][4]

-

DNA Labeling: One hour before harvesting, cells are incubated with a nucleoside analog such as BrdU or EdU to label cells undergoing DNA synthesis (S-phase).[3]

-

Harvesting and Fixation: Cells are harvested, washed, and fixed using an appropriate fixation buffer (e.g., ethanol or a commercial fixation/permeabilization kit).[3]

-

Permeabilization and Staining: Cells are permeabilized, and DNA is denatured if using BrdU. Incorporated BrdU/EdU is detected with a fluorescently labeled antibody or via a "click" chemistry reaction. Total DNA is counterstained with a dye like Propidium Iodide (PI) or DAPI.[3]

-

Flow Cytometry: Samples are analyzed on a flow cytometer. At least 10,000 live cell events are recorded per sample.

-

Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases is quantified based on DNA content and BrdU/EdU incorporation using software like FlowJo.[3]

Part 2: TAS-115 (Pamufetinib) - A Dual VEGFR/c-MET Kinase Inhibitor

Introduction

TAS-115, also known as Pamufetinib, is a novel, orally administered multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Hepatocyte Growth Factor Receptor (c-MET).[5][6] Both of these receptor tyrosine kinase pathways are implicated in tumor angiogenesis, proliferation, survival, and metastasis.[5] By simultaneously blocking these two critical pathways, TAS-115 has demonstrated potent anti-tumor properties in preclinical models and has been evaluated in clinical trials for various advanced solid tumors, including gastric cancer.[5][7]

Mechanism of Action: Dual VEGFR and c-MET Inhibition

TAS-115 functions as an ATP-competitive inhibitor of the kinase domains of both VEGFR2 and c-MET.[5]

-

VEGFR Inhibition: By blocking VEGFR signaling, TAS-115 inhibits tumor angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen for growth and dissemination. This leads to a reduction in the tumor's blood supply.

-

c-MET Inhibition: The HGF/c-MET pathway is frequently dysregulated in cancers, particularly through MET amplification or overexpression, leading to increased cell proliferation, survival, and invasion. Inhibition of c-MET by TAS-115 directly suppresses the growth of tumors that are dependent on this signaling pathway.[5]

The dual inhibition of these pathways provides a comprehensive attack on tumor growth by targeting both the cancer cells directly (via c-MET) and their supportive infrastructure (via VEGFR).

Data Presentation

| Target Kinase | TAS-115 IC50 (nM) | Reference |

| Recombinant VEGFR2 | 30 | [6] |

| Recombinant MET | 32 | [6] |

| Model | Cancer Type | Dosing Schedule | Treatment Duration | Outcome | Reference |

| MKN45 (CDX, MET-amplified) | Gastric | 12.5, 50, 200 mg/kg/d | 14 consecutive days | Dose-dependent tumor shrinkage and prolonged survival | [5] |

| SC-9 (CDX, MET-inactivated) | Gastric | Not specified | 42 consecutive days | Complete suppression of tumor progression (anti-angiogenic effect) | [5] |

Note: Preclinical data for TAS-115 specifically in uterine cancer models was not identified in the searched literature.

Experimental Protocols

-

Enzyme and Substrate Preparation: Recombinant human VEGFR2 and c-MET kinase domains are prepared along with a suitable substrate (e.g., a poly-Glu,Tyr peptide).

-

Compound Dilution: TAS-115 is serially diluted to create a range of concentrations for testing.

-

Kinase Reaction: The kinase, substrate, ATP, and TAS-115 are combined in a reaction buffer and incubated at room temperature. The reaction measures the transfer of phosphate from ATP to the substrate.

-

Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a radiometric assay with [γ-³³P]ATP.

-

Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a no-drug control. IC50 values are determined by fitting the data to a dose-response curve.

-

Cell Culture and Implantation: Human gastric cancer cells (e.g., MKN45) are cultured and harvested. A suspension of the cells is then implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. TAS-115 is administered orally, typically once daily, at specified dose levels (e.g., 12.5, 50, 200 mg/kg/day).

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

-

Endpoint: The study is concluded after a predefined period (e.g., 14 or 42 days) or when tumors in the control group reach a maximum allowed size. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.[5]

References

- 1. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

- 2. incyclixbio.com [incyclixbio.com]

- 3. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Figure 2 from this compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

INX-315 In Vitro Assay Protocol: A Guide for Preclinical Evaluation

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is an orally active, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2, a key regulator of the cell cycle, is often dysregulated in various cancers, making it a compelling therapeutic target.[4][5] Specifically, aberrant CDK2 activity, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is a known mechanism in several solid tumors, including gynecological, breast, bladder, lung, and gastric cancers.[4][5] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.[6][7]

This compound has demonstrated robust anti-tumor activity in preclinical models by inducing G1 phase cell cycle arrest and inhibiting the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb).[1][3][4][8] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.

Mechanism of Action

This compound selectively binds to and inhibits the activity of the CDK2/Cyclin E complex.[4] This inhibition prevents the phosphorylation of key substrates required for the G1 to S phase transition of the cell cycle, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][4][6] In cancer cells with CCNE1 amplification, where CDK2 activity is heightened, this compound shows marked potency. It has also been shown to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.[7]

Data Presentation

Table 1: Biochemical and Intracellular Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | CDK2/Cyclin E1 | 0.6 |

| Biochemical Assay | CDK2/Cyclin A | 2.4 |

| Intracellular NanoBRET Assay | CDK2/Cyclin E | 2.3 |

| Biochemical Assay | CDK1/Cyclin B | 30 |

| Biochemical Assay | CDK4/D1 | 133 |

| Biochemical Assay | CDK6/D3 | 338 |

| Biochemical Assay | CDK9/T | 73 |

Data compiled from publicly available preclinical data.[4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Feature | Assay | IC50 |

| OVCAR3 | Ovarian | CCNE1-amplified | Proliferation Assay (6-day) | Potent (nM range) |

| MKN1 | Gastric | CCNE1-amplified | Proliferation Assay (6-day) | Potent (nM range) |

| MCF7 | Breast (HR+) | CDK4/6i Resistant | Proliferation Assay | Low nM |

| T47D | Breast (HR+) | CDK4/6i Resistant | Proliferation Assay | Low nM |

| Hs68 | Normal Fibroblast | - | Proliferation Assay (CTG) | >1000 nM |

Results indicate high potency in cancer cells with specific genetic markers and significantly lower activity in normal cells.[4][7]

Experimental Protocols

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., OVCAR3 for CCNE1 amplification, palbociclib-resistant MCF7)

-

Normal fibroblast cell line (e.g., Hs68) for selectivity assessment

-

Complete cell culture medium (specific to cell line)

-

This compound (dissolved in DMSO)

-

96-well clear bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 6 days at 37°C, 5% CO2.

-

-

Data Acquisition:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines (e.g., OVCAR3, MKN1)

-

6-well plates

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI/RNase staining buffer.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.

-

Compare the cell cycle distribution of this compound-treated cells to the vehicle control.

-

Western Blotting for Phospho-Rb

This assay measures the inhibition of CDK2 activity by assessing the phosphorylation status of its substrate, Rb.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells with this compound as described for the cell cycle analysis. A 24-hour treatment is typical.[4]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

Electrophoresis and Blotting:

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

-

Visualizations

Caption: this compound signaling pathway in cancer cells.

Caption: General workflow for in vitro evaluation of this compound.

Caption: Logical relationship of this compound's targeted action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. incyclixbio.com [incyclixbio.com]

- 5. petermac.org [petermac.org]

- 6. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

- 8. Abstract 5994: this compound, a potent and selective CDK2 inhibitor, demonstrates robust antitumor activity in CCNE1-amplified cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]

Application Notes and Protocols for the INX-315 Transgenic Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Dysregulation of the cell cycle is a hallmark of cancer, and the CDK2/cyclin E pathway plays a crucial role in the G1 to S phase transition.[3] Amplification or overexpression of CCNE1 (the gene encoding cyclin E1) is a common oncogenic driver in various solid tumors, leading to aberrant CDK2 activity and uncontrolled cell proliferation.[3] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in CCNE1-amplified cancers and in breast cancer models that have acquired resistance to CDK4/6 inhibitors.[4][5]

These application notes provide a comprehensive overview of the use of transgenic mouse models in the preclinical evaluation of this compound, including detailed experimental protocols and data presentation.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits CDK2, leading to hypophosphorylation of the retinoblastoma protein (Rb).[4][5] This, in turn, prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[4][6] In some contexts, this can also lead to therapy-induced senescence.[4][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. incyclixbio.com [incyclixbio.com]

- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

INX-315 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). These guidelines are intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

This compound is an orally active small molecule that selectively inhibits CDK2, a key regulator of cell cycle progression.[1][2][3] Dysregulation of CDK2 activity, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a hallmark of several cancers, including certain types of ovarian, gastric, and breast cancers.[4][5] this compound has demonstrated robust anti-tumor activity in preclinical models by inducing G1 phase cell cycle arrest and senescence, particularly in tumors with CCNE1 amplification.[1][4][6] Furthermore, it has shown efficacy in overcoming resistance to CDK4/6 inhibitors in breast cancer models.[4][5][6]